molecular formula C19H18O5 B166634 1,3,6-Trihydroxy-8-n-pentylanthraquinone CAS No. 135161-99-8

1,3,6-Trihydroxy-8-n-pentylanthraquinone

Cat. No. B166634
M. Wt: 326.3 g/mol
InChI Key: BAAGPGLSSCBBBB-UHFFFAOYSA-N
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Description

1,3,6-Trihydroxy-8-n-pentylanthraquinone, also known as R1128D, is a chemical compound with the molecular formula C19H18O5 . It is a type of trihydroxyanthraquinone.


Molecular Structure Analysis

The molecular structure of 1,3,6-Trihydroxy-8-n-pentylanthraquinone consists of 19 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms . The molecular weight is 326.34 .


Physical And Chemical Properties Analysis

1,3,6-Trihydroxy-8-n-pentylanthraquinone has a molecular weight of 326.34300 and a density of 1.378g/cm3 . The boiling point is 593.2ºC at 760mmHg . The melting point information is not available .

Scientific Research Applications

Pharmacological Activities

1,3,6-Trihydroxy-8-n-pentylanthraquinone, also known as emodin, is a compound extracted from various plants like Rheum palmatum and Aloe vera. It exhibits a range of pharmacological activities including anticancer, anti-inflammatory, antioxidant, antibacterial, antiviral, anti-diabetes, immunosuppressive, and osteogenesis promotion effects. Emodin shows promise in the prevention and therapy of diseases like cancer, myocardial infarction, atherosclerosis, diabetes, acute pancreatitis, asthma, periodontitis, fatty livers, and neurodegenerative diseases (Cui et al., 2020).

Anticancer Effects

Emodin has demonstrated antiproliferative effects on various cancer cell lines. For instance, in human cervical cancer cells, it induces apoptosis through the activation of caspases and cleavage of poly(ADP-ribose) polymerase (Srinivas et al., 2003). Additionally, its anti-cancer properties extend to its ability to suppress tumor growth in hepatocellular carcinoma, pancreatic, breast, colorectal, leukemia, and lung cancers (Shrimali et al., 2013).

Metabolic and Diabetes-Related Effects

Emodin acts as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, influencing adipocyte function and exhibiting anti-diabetic effects. In studies involving ob/ob mice, emodin administration resulted in improved glycemic control (Wang et al., 2012).

Role in Reversing Multidrug Resistance

Certain compounds related to 1,3,6-Trihydroxy-8-n-pentylanthraquinone have shown potential in reversing multidrug resistance (MDR) in cancer therapy. This points towards a potential role of emodin in enhancing the efficacy of chemotherapy (Rauf et al., 2015).

Interaction with Biochemical Pathways

Studies have explored emodin's role in various biochemical pathways. For example, it influences the oxidative process of certain compounds, indicating a potential application in chemical reactions and industrial processes (Ren et al., 2004).

Effect on Blood Glucose and Inflammatory Responses

Emodin demonstrates the ability to modulate blood glucose levels and inflammatory responses, further affirming its potential in treating metabolic and inflammatory disorders (Ding et al., 2008).

properties

IUPAC Name

1,3,6-trihydroxy-8-pentylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-2-3-4-5-10-6-11(20)7-13-16(10)19(24)17-14(18(13)23)8-12(21)9-15(17)22/h6-9,20-22H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAGPGLSSCBBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159271
Record name 1,3,6-Trihydroxy-8-n-pentylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-Trihydroxy-8-n-pentylanthraquinone

CAS RN

135161-99-8
Record name 1,3,6-Trihydroxy-8-pentyl-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135161-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,6-Trihydroxy-8-n-pentylanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135161998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6-Trihydroxy-8-n-pentylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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